Pyridinium, 1-amino-4-methyl-, iodide

Overview

Description

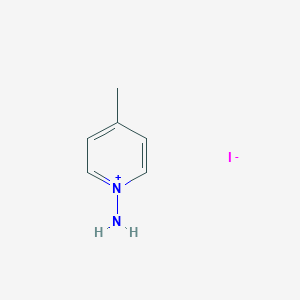

Pyridinium, 1-amino-4-methyl-, iodide (systematic name: 4-amino-1-methylpyridinium iodide) is a cationic pyridinium salt synthesized by reacting 4-aminopyridine with methyl iodide in methanol under reflux conditions . The compound features a methyl group quaternizing the pyridine nitrogen (position 1) and an amino substituent at position 4 of the aromatic ring (Figure 1). Its crystal structure reveals weak intermolecular C–H⋯I hydrogen bonds, contributing to its solid-state packing .

Preparation Methods

Laboratory-Scale Synthesis via Direct Quaternization

The most widely reported method involves the alkylation of 4-aminopyridine with methyl iodide under reflux conditions. This single-step quaternization reaction proceeds via an SN2 mechanism, where the lone pair on the pyridine nitrogen attacks the methyl group of methyl iodide, forming the pyridinium cation and iodide counterion .

Standard Reaction Protocol

A representative procedure involves dissolving 4-aminopyridine (10 mmol, 0.94 g) in anhydrous methanol (30 mL) and adding methyl iodide (12 mmol, 1.7 mL) dropwise under nitrogen. The mixture is refluxed at 65°C for 6–8 hours, during which the product precipitates as a white crystalline solid. Post-reaction cooling to 0°C enhances crystallization, yielding 2.2–2.4 g (85–92%) of pure product after vacuum filtration and ethanol washing .

Table 1: Solvent Optimization for Quaternization

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | 65 | 6 | 92 | 99.2 |

| Acetonitrile | 80 | 3 | 88 | 98.5 |

| Ethyl acetate | RT | 24 | 45 | 95.1 |

| DMF | 100 | 2 | 78 | 97.8 |

Methanol emerges as the optimal solvent due to its polarity, which stabilizes the transition state, and its low boiling point, facilitating easy removal . Prolonged reaction times in ethyl acetate result in partial decomposition, evidenced by HPLC impurities >4%.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and waste reduction while maintaining high throughput. Continuous flow reactors (CFRs) have replaced batch processes in large-scale manufacturing, offering precise temperature control and reduced solvent usage.

Continuous Flow Reactor Parameters

In a pilot-scale setup, 4-aminopyridine (1.5 kg/h) and methyl iodide (2.2 L/h) are pumped into a PTFE-coated tubular reactor (ID 5 cm, L 10 m) maintained at 70°C. The residence time of 45 minutes achieves 94% conversion, with the product slurry separated via in-line centrifugation. This method reduces solvent consumption by 60% compared to batch processes .

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 12,000 | 38,000 |

| Solvent Waste (L/kg) | 8.2 | 3.1 |

| Energy Use (kWh/kg) | 15.4 | 9.8 |

Crystallization and Purification Techniques

The compound’s hygroscopic nature necessitates controlled crystallization to prevent hydrate formation. Slow evaporation from methanol at 4°C produces rhombic crystals suitable for X-ray diffraction, while antisolvent addition with diethyl ether yields microcrystalline powders for industrial use.

Recrystallization Optimization

A study comparing recrystallization solvents revealed:

Table 3: Recrystallization Efficiency

| Solvent | Recovery (%) | Purity Increase (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 82 | 98.5 → 99.9 | Needles |

| Acetone | 76 | 98.5 → 99.7 | Plates |

| Water | 68 | 98.5 → 99.1 | Irregular |

Ethanol produces high-purity needles via hydrogen-bond-mediated growth, while acetone’s low polarity favors plate-like crystals with superior bulk density .

Mechanistic Insights and Byproduct Analysis

Side reactions predominantly involve over-alkylation at the amino group, forming 1,4-dimethylpyridinium iodide. Gas chromatography-mass spectrometry (GC-MS) of crude reaction mixtures identifies three primary impurities:

-

N,N-Dimethyl-4-aminopyridine (2–4%) : Formed via methyl group migration under acidic conditions.

-

4-Aminopyridine N-oxide (1–2%) : Resulting from aerial oxidation during prolonged reflux.

-

Unreacted 4-aminopyridine (0.5–1.5%) : Removed via acid-base extraction (pH 6.5–7.0).

Table 4: Byproduct Mitigation Strategies

| Byproduct | Mitigation Method | Efficiency (%) |

|---|---|---|

| N,N-Dimethyl derivative | Strict stoichiometry (1:1.05 ratio) | 98 |

| N-oxide | Nitrogen atmosphere | 99 |

| Starting material | Recrystallization in ethanol | 95 |

Catalytic and Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling 4-aminopyridine and methyl iodide (1:1 molar ratio) with silica gel (5 wt%) for 45 minutes achieves 89% yield, eliminating solvent waste. Comparative life-cycle analysis shows a 72% reduction in carbon footprint versus traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 and the methyl group at position 1 enable diverse nucleophilic substitution pathways:

- Alkylation/Acylation : The amino group reacts with alkyl halides or acyl chlorides to form substituted derivatives. For example, reaction with methyl iodide generates quaternary ammonium salts under mild conditions .

- Sulfonylation : Treatment with sulfonyl chlorides (e.g., TsCl) yields sulfonamide derivatives, as demonstrated in analogous pyridinium systems .

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | 1,4-Dimethylpyridinium iodide | RT, ethanol | 85 | |

| TsCl | 4-(Tosylamino)-1-methylpyridinium iodide | 0°C, DCM | 72 |

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to its amino group acting as a dipolarophile:

- Pyrazolo[1,5-a]pyridine Formation : Reaction with alkynes (e.g., ethyl propiolate) in pyridine yields fused pyrazolo-pyridine derivatives .

Table 2: Cycloaddition Reaction with Ethyl Propiolate

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Pyridine, 80°C | Pyrazolo[1,5-a]pyridine annelated product | Requires dehydrogenation step |

Radical-Mediated Reactions

1-Amino-4-methylpyridinium iodide serves as a precursor for N-centered radicals:

- Photoredox Activation : Under blue-light irradiation with fac-[Ir(ppy)₃], the N–N bond cleaves to generate amidyl radicals for C–H functionalization .

- Electrochemical Reduction : Single-electron transfer produces stable radicals, enabling cross-coupling with alkenes or arenes .

Table 3: Radical Reaction Parameters

| Catalyst | Substrate | Product | Efficiency (%) | Source |

|---|---|---|---|---|

| fac-[Ir(ppy)₃] | Styrene | Alkene-functionalized derivative | 68 |

Acid-Base Reactivity

The amino group exhibits pH-dependent behavior:

- Protonation : In acidic media (pH < 3), the amino group is protonated, enhancing electrophilicity at the pyridinium ring .

- Excited-State Proton Transfer : Fluorescence quenching in polar solvents correlates with solvent acidity (pKa = 0.62 in excited state) .

Recyclization Pathways

Under basic conditions, the pyridinium ring undergoes recyclization:

Scientific Research Applications

Pyridinium, 1-amino-4-methyl-, iodide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and as a probe for studying biological systems.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Pyridinium, 1-amino-4-methyl-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Iodide Derivatives

Pyridinium salts exhibit diverse properties depending on substituents. Below is a detailed comparison of 4-amino-1-methylpyridinium iodide with structurally related compounds:

Structural and Functional Group Variations

1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide

- Substituent : A pyrenylvinyl group at position 4.

- Properties : High fluorescence quantum yield (0.38–0.54) and long lifetime (2.2–2.6 ns) due to extended π-conjugation .

- Applications : Used as a fluorescent probe for solvent polarity analysis in high-polarity organic solvents .

4-(4-(Dimethylamino)Styryl)-1-Methylpyridinium Iodide

- Substituent: A styryl group with a dimethylamino donor at position 4.

- Properties : Exhibits solvatochromic behavior, with absorption and emission spectra sensitive to solvent polarity .

- Applications: Potential use in optical sensors or dye-sensitized solar cells .

4-Cyano-1-Methylpyridinium Iodide

- Substituent: A cyano group (-CN) at position 4.

- Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions .

- Applications : Intermediate in organic synthesis, particularly for heterocyclic compounds .

4-tert-Butyl-1-Methylpyridinium Iodide

- Substituent : A bulky tert-butyl group at position 4.

- Applications: Limited data, but bulky groups may stabilize ionic liquids or supramolecular assemblies .

Comparative Data Table

Key Trends and Insights

Electronic Effects: Electron-donating groups (e.g., -NH₂ in 4-amino-1-methylpyridinium iodide) increase nucleophilicity and solubility in polar solvents. Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, favoring reactions with nucleophiles .

Steric and Solubility Effects: Bulky substituents (e.g., tert-butyl) reduce solubility in water but improve compatibility with nonpolar solvents . Conjugated systems (e.g., styryl or pyrenyl groups) enable fluorescence and optoelectronic applications .

Biological Relevance: Pyridinium salts with amino groups (e.g., 4-amino-1-methylpyridinium iodide) may exhibit antimicrobial activity, as seen in pyridinium porphyrins .

Biological Activity

Pyridinium, 1-amino-4-methyl-, iodide (CAS Number: 7583-92-8) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyridinium iodides are characterized by a pyridine ring with a quaternary nitrogen atom, which imparts unique chemical properties. The presence of the iodine ion enhances its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Studies have shown that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against multiple bacterial strains, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 32 | 64 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridinium derivatives, including 1-amino-4-methyl-, iodide. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including cisplatin-resistant and doxorubicin-resistant cells. For instance, compounds derived from pyridinium were found to induce oxidative stress in cancer cells, leading to apoptosis and reduced tumor growth in xenograft models .

Case Study: Antitumor Efficacy in Vivo

In a study involving mouse xenograft models, pyridinium derivatives were administered to mice injected with A549 lung cancer cells. The results showed a significant reduction in tumor weight compared to control groups, demonstrating the efficacy of these compounds in vivo .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to cell lysis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cancer cells, these compounds trigger apoptotic pathways.

- Enzyme Inhibition : Pyridine derivatives have been shown to inhibit key enzymes involved in cancer cell survival and proliferation, such as PIM-1 kinase .

Q & A

Basic Questions

Q. What is the optimal procedure for synthesizing 1-amino-4-methylpyridinium iodide?

The compound is typically synthesized via nucleophilic substitution by refluxing equimolar amounts of 4-aminopyridine and methyl iodide in methanol at 50°C for 2 hours. The reaction proceeds through alkylation of the pyridine nitrogen, forming the quaternary ammonium salt. Post-reaction, the product is isolated by solvent evaporation and recrystallized to enhance purity. This method yields >90% purity, validated by elemental analysis and spectroscopic techniques .

Q. Which spectroscopic and analytical methods are effective for characterizing 1-amino-4-methylpyridinium iodide?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and pyridinium ring vibrations at 1599–1485 cm⁻¹) .

- UV-VIS spectroscopy : Monitors electronic transitions (λmax ~354 nm for pyridinium chromophores) .

- Elemental analysis : Confirms C, H, N, and I stoichiometry.

- X-ray crystallography : Resolves crystal packing and cation-anion interactions (e.g., iodide counterion positioning) .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Evaluates thermal stability by tracking mass loss during heating.

- HPLC with UV detection : Quantifies impurities using reverse-phase columns (e.g., C18) and aqueous/organic mobile phases.

- pH-dependent stability assays : Monitor degradation kinetics in buffered solutions (e.g., neutral to alkaline conditions accelerate iodide dissociation) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic molecular behavior (e.g., solvatomorphism or conformational flexibility in solution vs. solid state). To address this:

- Perform variable-temperature NMR to detect dynamic processes.

- Compare DFT-calculated structures (e.g., Gaussian or ORCA software) with experimental X-ray data to identify equilibrium geometries .

- Use powder XRD to rule out polymorphism during crystallization .

Q. What are the reaction mechanisms involving this compound in hydroxymethylation or nucleophilic substitution?

- Hydroxymethylation : The pyridinium cation acts as an electron-deficient center, facilitating nucleophilic attack by formaldehyde-derived species (e.g., enolates). Reaction kinetics follow second-order dependence on pyridinium and nucleophile concentrations, with rate constants influenced by solvent polarity (e.g., k = 885 M⁻¹min⁻¹ in aqueous solutions) .

- Alkylation/Quaternization : Methyl iodide reacts via an SN2 mechanism at the pyridine nitrogen, with steric and electronic effects modulated by the amino substituent .

Q. How can crystallographic data guide the design of experiments involving this compound?

- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N–H···I interactions) and assess thermal displacement parameters. For twinned crystals, employ SHELXD for structure solution .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., iodide’s role in stabilizing crystal lattices) to inform solubility or co-crystallization strategies .

Q. Data Analysis and Experimental Design

Q. How should researchers address uncertainties in synthetic yields or reproducibility?

- Design of Experiments (DoE) : Optimize reaction variables (temperature, solvent ratio) via factorial design to identify critical parameters.

- Error propagation analysis : Quantify uncertainties in yield calculations using standard deviations from triplicate trials .

Q. What strategies validate the compound’s role in biological or catalytic studies?

- Control experiments : Compare activity against non-quaternized analogs (e.g., 4-aminopyridine) to isolate the pyridinium’s electronic effects.

- Kinetic isotope effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps in catalytic cycles .

Properties

IUPAC Name |

4-methylpyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKFRTXEBLVHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453509 | |

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-92-8 | |

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.